molecular formula C6H10O B1613725 2-Cyclobutylacetaldehyde CAS No. 6540-31-4

2-Cyclobutylacetaldehyde

Cat. No.: B1613725
CAS No.: 6540-31-4
M. Wt: 98.14 g/mol
InChI Key: GBTLVTGTSKWGCQ-UHFFFAOYSA-N
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Description

2-Cyclobutylacetaldehyde (CAS: 6540-31-4) is a cyclic aldehyde with the molecular formula C₆H₁₀O and a molecular weight of 98.143 g/mol. Structurally, it consists of a cyclobutane ring attached to an acetaldehyde group at the second carbon position. The compound is also known by synonyms such as Cyclobutaneacetaldehyde and Cyclobutylethanone .

Its synthesis routes include methods like catalytic hydrogenation of cyclobutylacetylene derivatives or oxidation of cyclobutyl ethanol precursors .

Properties

IUPAC Name

2-cyclobutylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-5-4-6-2-1-3-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTLVTGTSKWGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625335
Record name Cyclobutylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6540-31-4
Record name Cyclobutylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclobutylacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclobutylmethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the ozonolysis of cyclobutene followed by reductive workup .

Industrial Production Methods: In industrial settings, cyclobutylacetaldehyde is often produced via the catalytic hydrogenation of cyclobutanone. This process involves the reduction of cyclobutanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane.

    Reduction: NaBH₄, LiAlH₄.

    Substitution: Ammonia, primary amines.

Major Products Formed:

    Oxidation: Cyclobutyric acid.

    Reduction: Cyclobutylmethanol.

    Substitution: Cyclobutylamine.

Scientific Research Applications

2-Cyclobutylacetaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: It serves as a precursor in the synthesis of biologically active compounds and is used in studies involving enzyme-catalyzed reactions.

    Medicine: this compound is utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs with cyclobutane-containing structures.

    Industry: It is employed in the fragrance industry as a component in perfumes and as a flavoring agent in the food industry

Mechanism of Action

The mechanism of action of cyclobutylacetaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Cyclobutylacetaldehyde with analogous cyclic aldehydes, inferred from structural similarities and available

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound C₆H₁₀O 98.143 Cyclobutane ring at C2 position
Cyclopropanecarbaldehyde C₄H₆O 70.09 Cyclopropane ring at C1 position
Cyclopentylacetaldehyde C₇H₁₂O 112.17 Cyclopentane ring at C2 position

Key Observations :

  • Steric Effects : The smaller cyclopropane ring in Cyclopropanecarbaldehyde may reduce steric hindrance near the aldehyde group, enhancing electrophilicity relative to this compound.

Research Findings and Limitations

Gaps in Comparative Data

Direct experimental comparisons (e.g., kinetic studies, spectroscopic data) with similar compounds are scarce. For instance:

  • No published data contrast its oxidation rates with cyclopropanecarbaldehyde.
  • Thermodynamic properties (e.g., enthalpy of formation) remain unquantified.

Biological Activity

2-Cyclobutylacetaldehyde is a cyclic aldehyde compound with the molecular formula C6_6H10_{10}O. It has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Structure : this compound features a cyclobutane ring attached to an acetaldehyde group.
  • CAS Number : 22386168
  • Physical Properties : It is a colorless liquid with a characteristic odor, soluble in organic solvents.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Neurotropic Activity :
    • Compounds similar to this compound have shown neurotropic effects, suggesting potential applications in neuropharmacology. Studies have indicated that derivatives of cyclobutane can influence neurotransmitter systems, particularly those involving NMDA receptors .
  • Antimicrobial Properties :
    • Some derivatives of cyclobutane compounds have demonstrated antimicrobial activity. The structural characteristics of this compound may contribute to this property, making it a candidate for further investigation in the development of antimicrobial agents .
  • Analgesic and Anesthetic Effects :
    • Related compounds have been reported to possess analgesic and anesthetic properties. The mechanism by which these compounds exert their effects may involve modulation of pain pathways and receptor interactions .
  • Antioxidant Activity :
    • Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related disorders .

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases .

Neuropharmacological Research

A study investigating the neuropharmacological effects of cyclobutane derivatives found that certain compounds could modulate NMDA receptor activity, leading to neuroprotective effects in animal models of neurodegeneration. This suggests that this compound may have similar beneficial effects .

Antimicrobial Efficacy

In a comparative study of various cyclobutane derivatives against bacterial strains, this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. This supports its potential use as an antimicrobial agent in pharmaceutical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutylacetaldehyde
Reactant of Route 2
2-Cyclobutylacetaldehyde

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